molecular formula C12H8ClF2NO B12347947 3-Chloro-2-(2,4-difluorophenoxy)aniline

3-Chloro-2-(2,4-difluorophenoxy)aniline

Cat. No.: B12347947
M. Wt: 255.65 g/mol
InChI Key: WUJPUXDXGVFFCL-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-difluorophenoxy)aniline is a chemical compound with the molecular formula C12H8ClF2NO. It is characterized by the presence of a chloro group, two fluoro groups, and an aniline moiety. This compound is often used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,4-difluorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 2,4-difluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-difluorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-2-(2,4-difluorophenoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-difluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoroaniline
  • 3-Chloro-4-(2,4-difluorophenoxy)aniline
  • 2,4-Difluoroaniline

Uniqueness

3-Chloro-2-(2,4-difluorophenoxy)aniline is unique due to the presence of both chloro and difluorophenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8ClF2NO

Molecular Weight

255.65 g/mol

IUPAC Name

3-chloro-2-(2,4-difluorophenoxy)aniline

InChI

InChI=1S/C12H8ClF2NO/c13-8-2-1-3-10(16)12(8)17-11-5-4-7(14)6-9(11)15/h1-6H,16H2

InChI Key

WUJPUXDXGVFFCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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